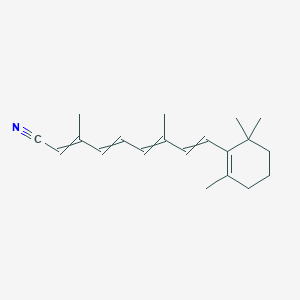![molecular formula C19H22N6O3 B14094717 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)
4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin-2(8H)-one core, followed by the introduction of the hydroxy, methoxybenzyl, and dimethyl groups through various chemical reactions. Common reagents used in these steps include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazo ring can be reduced under specific conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methoxybenzyl group could introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: Known for their diverse biological activities and used in drug development.
Ciprofloxacin: A quinolone antibiotic with substantial antimicrobial activity.
Nalidixic acid: An early quinolone drug used as an antimalarial agent.
Uniqueness
4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H22N6O3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-[2-[(4-methoxyphenyl)methylamino]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(12)9-8-20-10-13-4-6-14(28-3)7-5-13/h4-7,11,20H,8-10H2,1-3H3,(H,22,26,27) |
InChI-Schlüssel |
OKPQXZZWBKWCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C3=C(N=C2N1CCNCC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094644.png)
![2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094651.png)
![8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14094652.png)

![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B14094664.png)
![benzyl 2-(8-(4-(dimethylamino)phenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14094675.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)

![[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid](/img/structure/B14094686.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)

